5-Heneicosylresorcinol
Description
Properties
IUPAC Name |
5-henicosylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28)24-27(29)23-25/h22-24,28-29H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHLKJLSYHEOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220397 | |
| Record name | 1,3-Benzenediol, 5-heneicosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Heneicosyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70110-59-7 | |
| Record name | 5-n-Heneicosylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 5-heneicosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 5-heneicosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Heneicosylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Heneicosyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.5 - 100.5 °C | |
| Record name | 5-Heneicosyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biological Distribution of 5 Henicosylbenzene 1,3 Diol
Endogenous Production in Plant Species
Presence in Hordeum vulgare (Barley)
5-Henicosylbenzene-1,3-diol has been reported as a constituent of barley (Hordeum vulgare). nih.govupc.edu Studies have identified various alkylresorcinol homologues in barley grains, with odd-numbered alkyl chains ranging from C17 to C25, including the C21 variant, 5-henicosylresorcinol. upc.edu Research has also pointed to the potential of barley to produce these compounds as a defense mechanism. researchgate.net
Identification in Secale cereale (Rye)
Rye (Secale cereale) is a well-documented source of alkylresorcinols, and 5-Henicosylbenzene-1,3-diol has been specifically identified within this species. nih.govupc.edu The bran of rye grains contains high concentrations of these phenolic lipids. upc.edu The profile of alkylresorcinols in rye includes homologues with alkyl chains of varying lengths, such as C19:0, C21:0, and C23:0. upc.edu
Diversity of Organisms Synthesizing Alkylresorcinols
The synthesis of alkylresorcinols is not limited to cereal grains; it is a widespread capability among various life forms. These compounds have been isolated from a diverse array of organisms, including:
Bacteria : Many bacteria, including both Gram-positive and Gram-negative types such as Actinobacteria, Cyanobacteria, and Proteobacteria, possess the genetic pathways for producing alkylresorcinols. mdpi.comwiley.com For example, Azotobacter vinelandii and Azotobacter chroococcum are known to synthesize these compounds. rsc.orgupc.edu
Fungi : Various fungal species are also known producers of alkylresorcinols. nih.govwiley.com
Higher Plants : Beyond the Poaceae family (grasses) that includes cereals, alkylresorcinols have been found in other plants like those from the Tamaricaceae family. upc.edu They have also been identified in Moringa oleifera. nih.gov
Other Organisms : The distribution of alkylresorcinols extends to insects, sponges, and slime molds. rsc.org
| Organism Category | Specific Examples | Reference |
|---|---|---|
| Plants (Cereals) | Hordeum vulgare (Barley), Secale cereale (Rye), Avena sativa (Oats), Triticum (Wheat) | nih.govupc.edumdpi.com |
| Plants (Other) | Moringa oleifera, Tamarix canariensis | upc.edunih.gov |
| Bacteria | Actinobacteria, Cyanobacteria, Proteobacteria, Azotobacter chroococcum | mdpi.comwiley.comupc.edu |
| Fungi | Various species | nih.govwiley.com |
| Other Eukaryotes | Insects, Sponges, Slime Molds | rsc.org |
Ecological and Physiological Roles of Naturally Occurring 5-Henicosylbenzene-1,3-diol
Alkylresorcinols, including 5-henicosylbenzene-1,3-diol, play several important roles for the organisms that produce them. These functions are primarily linked to defense and structural integrity.
One of the most studied roles is their antifungal activity. Plants are believed to synthesize alkylresorcinols as a chemical barrier to resist fungal attacks. researchgate.net Research has specifically identified 5-henicosylresorcinol, along with 5-n-nonadecanylresorcinol and 5-n-tricosyl-resorcinol, as possessing high activity against the mycelial growth of the phytopathogen Fusarium oxysporum. researchgate.netmdpi.com
Synthetic Methodologies for 5 Henicosylbenzene 1,3 Diol and Structural Analogs
Chemical Synthesis Approaches for 1,3-Diols
Several classical and modern chemical reactions are employed to construct the 1,3-diol skeleton. These methods offer different levels of efficiency, regioselectivity, and stereoselectivity.
Radical-Mediated C-H Functionalization for 1,3-Diol Synthesis
The direct conversion of an alcohol to a 1,3-diol through C-H functionalization represents a highly efficient synthetic strategy. Current time information in Bangalore, IN. This approach is inspired by the Hofmann-Löffler-Freytag (HLF) reaction, a classical method for the intramolecular formation of C-N bonds via a radical-mediated hydrogen atom transfer. Current time information in Bangalore, IN.helsinki.fi In a modern adaptation for 1,3-diol synthesis, an alcohol is first converted to a directing group, such as a trifluoroethyl carbamate (B1207046). nih.gov This group facilitates a 1,6-hydrogen transfer, placing a reactive radical intermediate in proximity to the desired carbon atom, ensuring regioselectivity. helsinki.fi
The general sequence involves:
Carbamate Formation: The starting alcohol is converted to a carbamate.
Halogenation: The carbamate is halogenated, for example, with brominating agents.
Radical Cyclization: Photochemical or thermal initiation leads to a radical cascade, resulting in a cyclic carbonate. helsinki.fi
Hydrolysis: The final step involves the hydrolysis of the carbonate to yield the 1,3-diol. nih.gov
This method allows for the selective oxidation of a C-H bond, transforming a simple alcohol into a more complex 1,3-diol structure. Current time information in Bangalore, IN.helsinki.fi While a powerful tool for complex molecule synthesis, its specific application for long-chain alkylresorcinols like 5-henicosylbenzene-1,3-diol is less commonly documented compared to other methods.
Aldol (B89426) Condensation and Subsequent Reduction Strategies for 1,3-Diol Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be harnessed to produce β-hydroxy ketones, which are direct precursors to 1,3-diols. beilstein-journals.orgscielo.br The process involves the reaction of an enolate with a carbonyl compound, followed by the reduction of the resulting keto group.
A highly relevant and widely used strategy for the synthesis of 5-alkylresorcinols involves a related two-step process:
Friedel-Crafts Acylation: A resorcinol (B1680541) or a protected derivative (e.g., 1,3-dimethoxybenzene) is acylated with a long-chain acyl chloride or carboxylic acid (e.g., henicosanoyl chloride) in the presence of a Lewis acid catalyst like BF₃·Et₂O. This reaction forms a ketone, specifically 1-(2,4-dihydroxyphenyl)henicosan-1-one. lmaleidykla.lt
Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-). This can be achieved through methods like Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This reduction step yields the final 5-alkylresorcinol. lmaleidykla.lt
More advanced aldol strategies can create chiral 1,3-diols by using organocatalysts, such as proline derivatives, to achieve high enantioselectivity in the initial aldol reaction. scielo.brresearchgate.net The subsequent reduction of the chiral β-hydroxy ketone can be performed using reagents like chiral oxazaborolidines to control the stereochemistry of the second hydroxyl group, providing access to specific stereoisomers of the 1,3-diol. researchgate.net
Hydroformylation of Epoxides Followed by Hydrogenation
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. ufms.br When applied to epoxides, this reaction offers an atom-economical route to β-hydroxyaldehydes. scielo.brresearchgate.net These intermediates can then be readily hydrogenated to afford 1,3-diols. beilstein-journals.org
Hydroformylation: The epoxide is treated with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on cobalt or rhodium. ufms.brscielo.br This step produces a β-hydroxyaldehyde. For example, ethylene (B1197577) oxide can be converted to 3-hydroxypropanal. ufms.br
Hydrogenation: The in-situ generated β-hydroxyaldehyde is then hydrogenated, often using the same or a different catalyst system, to yield the 1,3-diol. scielo.brresearchgate.net
Recent advancements have led to cobalt-catalyzed systems that operate under milder conditions (e.g., 70 °C and 40 bar) using phosphine (B1218219) oxides as promoters. scielo.brresearchgate.net While this method is effective for producing simple diols like 1,3-propanediol (B51772) from ethylene oxide, its application to the synthesis of complex substituted aromatic compounds like 5-henicosylbenzene-1,3-diol is limited by the availability and complexity of the required epoxide starting material. lmaleidykla.ltufms.br
Hydration of α,β-Unsaturated Ketones and Aldehydes with Subsequent Hydrogenation
The 1,3-diol moiety can also be synthesized from α,β-unsaturated carbonyl compounds. This method involves the hydration of the carbon-carbon double bond to introduce a hydroxyl group, followed by the reduction of the carbonyl group. beilstein-journals.org An alternative and synthetically powerful approach for producing long-chain alkylresorcinols utilizes the hydrogenation of an unsaturated precursor, which is often generated via a Wittig reaction. beilstein-journals.org
This prominent synthetic route proceeds as follows:
Wittig Reaction: A protected resorcinol derivative, such as 3,5-dimethoxybenzaldehyde, is reacted with a long-chain alkyltriphenylphosphonium ylide (e.g., the ylide derived from eicosyltriphenylphosphonium bromide). This reaction creates a carbon-carbon double bond, yielding a 5-(1-alkenyl)resorcinol derivative. beilstein-journals.orgnih.gov Microwave-assisted Wittig reactions in aqueous media have been shown to be particularly efficient for these long-chain, poorly soluble reactants. beilstein-journals.org
Hydrogenation: The double bond in the alkenyl side chain is catalytically hydrogenated, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This step saturates the side chain.
Demethylation: If protecting groups like methyl ethers are used, they are cleaved in a final step (e.g., using BBr₃) to reveal the free hydroxyl groups of the resorcinol ring, yielding the target 5-n-alkylresorcinol. researchgate.net
This sequence provides an efficient and flexible route to various long-chain 5-alkylresorcinols, including the C21 homolog. beilstein-journals.org
| Method | Key Intermediate | Main Transformation | Relevance to 5-Henicosylbenzene-1,3-diol |
| Friedel-Crafts Acylation & Reduction | 1-(2,4-dihydroxyphenyl)henicosan-1-one | Acylation followed by ketone reduction | High; a standard method for alkylresorcinols. lmaleidykla.lt |
| Wittig Reaction & Hydrogenation | 5-(1-Henicosenyl)-1,3-dimethoxybenzene | Olefination followed by double bond hydrogenation | High; an efficient and modern approach. beilstein-journals.orgnih.gov |
| Suzuki Cross-Coupling | 3,5-Dimethoxyphenyl triflate & alkylborane | Palladium-catalyzed C-C bond formation | High; offers flexibility for complex side chains. researchgate.net |
Stereoselective Synthesis of 1,3-Diols and Chiral Building Blocks
Many biologically active molecules containing the 1,3-diol unit are chiral. Therefore, developing methods for the stereoselective synthesis of these compounds is of great interest in organic chemistry. nih.gov
Enzymatic and Biocatalytic Transformations in Diol Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes, such as ketoreductases and lipases, can be employed to produce optically pure 1,3-diols. researchgate.netsigmaaldrich.com
Key enzymatic strategies include:
Enzymatic Reduction: The stereoselective reduction of 1,3-diketones or β-hydroxy ketones using ketoreductases can produce chiral 1,3-diols with high enantiomeric and diastereomeric purity. researchgate.netsigmaaldrich.com Biocatalytic cascade reactions, where two reductive enzymes are used consecutively in one pot, have been developed to convert diketones directly to chiral diols without isolating the intermediate hydroxy ketone. researchgate.net
Enzymatic Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic 1,3-diols through enantioselective acylation. nih.gov This process can also be applied in reverse, through the enantioselective hydrolysis of a racemic 1,3-diacetate. nih.gov
Asymmetric Catalysis in 1,3-Diol Construction
The stereoselective synthesis of 1,3-diols is a cornerstone for building many polyketide-derived natural products. researchgate.net The development of asymmetric catalytic methods to control the stereochemistry of the 1,3-diol unit is crucial, as minor structural variations can significantly impact the efficiency and selectivity of a given method. researchgate.net Several powerful strategies have emerged, including asymmetric hydrogenation, aldol reactions, and the use of chiral epoxides.
Asymmetric Hydrogenation:
A highly efficient route to chiral 1,3-diols involves the asymmetric hydrogenation of β-keto esters. This method uses chiral diphosphine-ruthenium catalysts to stereoselectively establish the hydroxyl group. The process is notable for its excellent enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%, and proceeds under mild reaction conditions. sctunisie.org The resulting β-hydroxy esters can then be reduced, for example with lithium aluminum hydride (LiAlH₄), to furnish the desired chiral 1,3-diols in high yields. sctunisie.org This approach provides a reliable pathway to both enantiomers of the 1,3-diol by selecting the appropriate enantiomer of the chiral catalyst. sctunisie.org
Organocatalytic Aldol Reactions:
Organocatalysis offers another robust avenue for constructing chiral 1,3-diols. A recently developed strategy employs a proline-derived organocatalyst in combination with a copper additive (Cu(OTf)₂) for an asymmetric aldol reaction. nih.govresearchgate.net This first step generates chiral 1,3-keto alcohols with nearly perfect enantiomeric purity (>99% ee). nih.govresearchgate.net In a subsequent step, these keto alcohols undergo an asymmetric reduction using chiral oxazaborolidine reagents to yield the final chiral 1,3-diols, again with high enantiomeric purity. nih.govresearchgate.net This two-step asymmetric reaction sequence provides a versatile method for accessing a variety of enantiomerically pure 1,3-diols. nih.gov
Another approach involves a three-pot asymmetric synthesis to create anti-1,3-diol units. nih.gov This sequence begins with an organocatalyzed enantioselective aldol reaction, which is followed by a Wittig or Horner-Wadsworth-Emmons reaction to produce δ-hydroxy α,β-unsaturated carbonyl compounds with excellent enantioselectivity. nih.gov Subsequent steps involve a diastereoselective hydroxy-directed epoxidation and a final reductive opening of the epoxide to yield the target anti-β,δ-hydroxy carbonyl compounds, which contain the desired 1,3-diol motif, with high diastereo- and enantioselectivity. nih.gov
Chiral Building Block Approach:
Enantiopure precursors can also serve as versatile building blocks for 1,3-diol synthesis. For instance, enantiopure 1,2:4,5-diepoxypentanes are effective C2 symmetric bis-electrophiles for installing anti-1,3-diol motifs. orgsyn.org Treatment of these bis-epoxides with nucleophiles can afford symmetric anti-1,3-diols in high yields (61-96%). orgsyn.org Furthermore, controlled sequential additions allow for the creation of differentially substituted anti-1,3-diols. orgsyn.org
Table 1: Comparison of Asymmetric Methods for 1,3-Diol Synthesis
| Method | Catalyst/Reagent | Key Intermediate | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium-atropisomeric diphosphine complexes | β-hydroxy ester | Up to 99% | sctunisie.org |
| Two-Step Organocatalysis | Proline-derived organocatalyst; Chiral oxazaborolidine | 1,3-keto alcohol | >99% | nih.govresearchgate.net |
| Three-Pot Synthesis | Organocatalyst; Wittig/HWE reagents; t-BuOOH | δ-hydroxy α,β-unsaturated carbonyl | Excellent | nih.gov |
| Chiral Building Block | Enantiopure 1,2:4,5-diepoxypentane | Epoxy alcohol | Not Applicable | orgsyn.org |
Total Synthesis Routes for Complex Resorcinolic Lipids
5-Alkylresorcinols are not only target molecules themselves but also serve as crucial intermediates in the synthesis of a wide array of more complex, biologically active compounds. rsc.org Resorcinolic lipids, a class of amphiphilic molecules found in various natural sources, have garnered significant attention for their potential applications. researchgate.net The synthesis of complex members of this family, such as the cytosporones, highlights the versatility of the resorcinol core. researchgate.netnih.gov
The general synthetic strategy often involves the construction of the 5-alkylresorcinol core followed by further elaboration. An efficient method for preparing the core involves the Sonogashira coupling of 3,5-dimethoxy-iodobenzene with a terminal alkyne corresponding to the desired side chain. The resulting alkyne is then reduced to the saturated alkyl chain, and subsequent demethylation of the methoxy (B1213986) groups furnishes the 5-alkylresorcinol. A key advantage of this sequence is that it generally produces high yields and requires minimal purification, making it suitable for medium-scale production. rsc.org
One of the challenges in synthesizing complex resorcinolic lipids is the introduction of further functionality onto the resorcinol ring or the alkyl chain. For example, the synthesis of bioactive structural analogs of resorcinolic lipids has been achieved through a Michael reaction between ethyl acetoacetate (B1235776) and an α,β-unsaturated ester (e.g., ethyl (E)-2-undecenoate), followed by an intramolecular cyclization to form a substituted cyclohexanedione, which serves as a precursor to the resorcinolic structure. researchgate.net
More intricate total syntheses, such as those for cytosporones, have been developed by multiple research groups. researchgate.net These routes often start from functionalized benzoic acids, such as 3,5-dimethoxybenzoic acid, and build the molecule through a series of carefully planned steps, demonstrating the power of modern synthetic organic chemistry to access these structurally unique and biologically potent molecules. researchgate.netnih.gov
Molecular Interactions and Biological Activities of 5 Henicosylbenzene 1,3 Diol
Mechanism of Action at the Molecular Level
The precise molecular mechanisms through which 5-Henicosylbenzene-1,3-diol exerts its biological effects are an area of ongoing investigation. However, computational predictions and studies on related compounds provide some insights into its potential interactions with biological systems.
Investigations into Binding Affinity with Biological Targets
Direct experimental data on the binding affinity of 5-Henicosylbenzene-1,3-diol to specific biological targets is limited in publicly accessible literature. However, computational models have been employed to predict potential protein targets. These predictions, which require experimental validation, suggest possible interactions with several key enzymes.
Predicted Biological Targets for 5-Henicosylbenzene-1,3-diol
| Target Name | UniProt ID | Model Accuracy |
|---|---|---|
| Cathepsin D | P07339 | 98.95% |
| Geranylgeranyl pyrophosphate synthetase | O95749 | 92.08% |
| Nuclear factor NF-kappa-B p105 subunit | P19838 | 96.09% |
Data from computational predictions and requires experimental validation. plantaedb.com
It is important to note that these are predicted targets, and further research is necessary to confirm any direct binding and its functional consequences.
Modulation of Cellular Pathways and Signaling Cascades
While specific studies on how 5-Henicosylbenzene-1,3-diol modulates cellular pathways are not extensively documented, research on analogous alkylresorcinols offers some clues. For instance, 4-Methyl-5-pentylbenzene-1,3-diol (MPBD), a structurally related compound from Dictyostelium discoideum, has been shown to regulate the expression of genes involved in the cAMP signaling pathway, which is crucial for chemotactic cell aggregation. nih.gov Given the structural similarities, it is plausible that 5-Henicosylbenzene-1,3-diol could influence similar signaling cascades, although this remains to be experimentally verified.
Preclinical In Vitro Pharmacological Investigations
Preclinical studies are essential for characterizing the biological effects of a compound. For 5-Henicosylbenzene-1,3-diol, some in vitro investigations have been reported.
Cellular Assays and Mechanistic Studies in Model Systems
The primary reported biological activity of 5-Henicosylbenzene-1,3-diol from in vitro studies is its nematicidal activity. biocrick.com It has been shown to be effective against nematode species such as Bursaphelenchus xylophilus, Panagrellus redivivus, and Caenorhabditis elegans. These findings suggest a potential application in agricultural or veterinary sciences. However, the detailed mechanistic studies within these model organisms are not extensively described in the available literature. The design of robust cellular assays is critical to avoid misleading results from nuisance compounds that can interfere with assay technologies. nih.gov
Biochemical Characterization of Biological Activity
The biochemical basis for the observed nematicidal activity of 5-Henicosylbenzene-1,3-diol has not been fully elucidated. It is hypothesized that, like other alkylresorcinols, its amphiphilic nature, consisting of a hydrophilic resorcinol (B1680541) head and a long hydrophobic alkyl chain, allows it to interact with and disrupt cell membranes. This interaction could lead to a loss of cellular integrity and ultimately, cell death in the target organisms. Further biochemical assays are needed to identify specific enzymatic or receptor interactions that contribute to its biological effects.
Structure-Activity Relationship (SAR) Studies of 5-Henicosylbenzene-1,3-diol Analogs
For example, studies on 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) in Dictyostelium discoideum have shown that different functional groups on the molecule are essential for its different biological activities. nih.gov The functional groups required for inducing spore maturation were found to be distinct from those necessary for regulating chemotactic cell aggregation. nih.gov This suggests that modifications to the alkyl chain length, the position and nature of substituents on the benzene (B151609) ring of 5-Henicosylbenzene-1,3-diol could significantly alter its biological profile. For instance, altering the length of the henicosyl chain could affect its membrane partitioning and, consequently, its bioactivity. Similarly, modification of the hydroxyl groups on the resorcinol ring could influence its binding to potential protein targets.
Influence of Alkyl Chain Length and Saturation on Activity
The biological activity of 5-alkylresorcinols is significantly influenced by the length and saturation of their alkyl chain. This structure-activity relationship is a key determinant of their efficacy in various biological systems.
Research has shown a clear correlation between the length of the alkyl side chain and the biological effects of these compounds. For instance, studies on the antioxidant activity of alkylresorcinols in different food systems have revealed that the optimal chain length for activity can vary. In bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. nih.govresearchgate.net Conversely, in oil-in-water emulsions, an intermediate chain length, specifically C21:0 (heneicosyl), has been observed to exhibit the highest antioxidant activity. nih.govresearchgate.net This phenomenon, known as the "cut-off theory," suggests that physicochemical properties like partitioning between different phases play a crucial role in the antioxidant effectiveness of these molecules in complex systems. nih.gov
The cytotoxicity of 5-n-alkylresorcinol homologs has also been shown to be dependent on the alkyl chain length. A study evaluating the cytotoxic effects on mouse fibroblast cell line L929 found that the activity was dose-dependent and could be described by a quadratic function, with the C17:0 homolog showing the highest cytotoxicity among the tested compounds (C17:0, C19:0, C21:0, C23:0, C25:0). d-nb.info
Furthermore, the degree of saturation in the alkyl chain also modulates biological activity. While many naturally occurring alkylresorcinols have saturated chains, unsaturated variants also exist. d-nb.info Some research suggests that extracts enriched with unsaturated homologs may exhibit different biological activities compared to those rich in saturated ones. For example, one study on the antiproliferative activity of wheat bran extracts indicated that extracts with a higher degree of unsaturation were more effective, suggesting that both chain length and saturation are important factors. mdpi.com
The antifungal activity of alkylresorcinols against Fusarium oxysporum has also been linked to specific chain lengths. A study identified 5-n-nonadecanylresorcinol (C19:0), 5-n-heneicosylresorcinol (C21:0), and 5-n-tricosylresorcinol (C23:0) as the most active compounds in cereal extracts. mdpi.comresearchgate.net
Table 1: Influence of Alkyl Chain Length on the Cytotoxicity of 5-n-Alkylresorcinols against L929 Mouse Fibroblast Cells
| Compound | Alkyl Chain Length | IC50 (µM) d-nb.info |
|---|---|---|
| 5-Heptadecylresorcinol | C17:0 | 171 |
| 5-Nonadecylresorcinol | C19:0 | Not specified |
| 5-Henicosylresorcinol | C21:0 | Not specified |
| 5-Tricosylresorcinol | C23:0 | Not specified |
| 5-Pentacosylresorcinol | C25:0 | Not specified |
Note: The study indicated a quadratic relationship between chain length and cytotoxicity, with C17:0 being the most potent. Exact IC50 values for all homologs were not provided in the abstract.
Stereochemical Aspects and Their Impact on Biological Profiles
While much of the research on 5-alkylresorcinols focuses on the structure of the alkyl chain and the resorcinol ring, the role of stereochemistry is a critical aspect that can significantly influence their biological activity. Stereochemistry refers to the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. nih.gov For chiral molecules, which are non-superimposable on their mirror images (enantiomers), the specific stereoisomer can determine the potency and nature of its interaction with biological targets like enzymes and receptors. nih.govnih.gov
In the context of natural products, compounds are often biosynthesized in an enantiomerically pure form, and this specific stereochemistry is crucial for their biological function. nih.gov While 5-henicosylbenzene-1,3-diol itself does not possess a chiral center in its most common form, the introduction of substituents or modifications to the alkyl chain or the resorcinol ring can create chiral centers, leading to different stereoisomers.
The importance of stereochemistry in the biological activity of similar compounds is well-documented. For example, in the case of the nature-inspired compound 3-Br-acivicin, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that the uptake of these compounds is mediated by stereospecific transport systems. nih.gov This highlights that even subtle changes in the three-dimensional structure can lead to dramatic differences in biological outcomes.
For alkylresorcinols, while the parent compounds are achiral, derivatives can be synthesized that possess chirality. For instance, the synthesis of novel 5-n-alkylresorcinol haptens for immunochemical detection involves creating derivatives where stereochemistry could become a factor. beilstein-journals.orgnih.govresearchgate.net Although direct studies on the stereochemical impact of 5-henicosylbenzene-1,3-diol are limited, the principles of stereochemistry in drug action suggest that if chiral derivatives were to be developed for therapeutic purposes, their stereochemical configuration would likely be a critical determinant of their efficacy and selectivity. nih.gov
Impact of Modifications to the Resorcinol Ring System
Modifications to the resorcinol ring of 5-alkylresorcinols can significantly alter their physicochemical properties and biological activities. The two hydroxyl groups on the benzene ring are key to the molecule's antioxidant properties and its ability to interact with biological targets. rsc.org
One common modification is the substitution of the hydroxyl groups. For example, the synthesis of 5-n-alkylresorcinols often starts with 3,5-dimethoxybenzaldehyde, where the hydroxyl groups are protected as methoxy (B1213986) groups. beilstein-journals.orgnih.gov While this is a synthetic strategy, it demonstrates how altering these functional groups can impact the molecule's properties.
More direct modifications to the resorcinol ring have been observed in nature and through synthetic efforts. For instance, sulfation of the hydroxyl groups in schizols, a type of alkylresorcinol derivative isolated from a marine bryozoan, was found to significantly alter the chemical shifts in NMR spectra, indicating a change in the electronic environment of the ring. nih.gov Schizols C and D were identified as monosulfate derivatives, while schizols E and F were disulfate derivatives. nih.gov These modifications would undoubtedly affect the polarity and hydrogen-bonding capabilities of the molecules, likely influencing their biological activity.
Halogenation of the resorcinol ring is another modification that has been reported in related natural products. For example, a chlorinated alkylresorcinol was isolated from a cyanobacterium and showed antimalarial activity. rsc.org Similarly, monochasiols with a chlorinated phenolic ring have been found in slime molds. rsc.org The introduction of a halogen atom can affect the molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological profile.
Furthermore, the position of the hydroxyl groups on the benzene ring is crucial for activity. A study comparing the cytotoxicity of hydroquinone (B1673460) (a positional isomer of resorcinol) with alkylresorcinols found that the position of the -OH groups is critical for their activity on mouse fibroblast cells. d-nb.info This underscores the importance of the specific 1,3-dihydroxy substitution pattern of the resorcinol ring for the biological effects of these compounds.
Advanced Analytical and Spectroscopic Characterization of 5 Henicosylbenzene 1,3 Diol
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
The isolation and quantification of 5-henicosylbenzene-1,3-diol from complex natural matrices, such as cereal bran, necessitate robust chromatographic methods. slu.se These techniques are essential for separating the target analyte from other homologous alkylresorcinols, which differ only by the length of their alkyl side chain, and other lipid classes. slu.seresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of 5-henicosylbenzene-1,3-diol and other alkylresorcinols. mdpi.commdpi.com Its adaptability allows for both analytical-scale quantification and preparative-scale isolation. nih.govmdpi.com
Research Findings:
Modern methods often employ Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced resolution and faster analysis times, which is crucial for distinguishing between closely related alkylresorcinol homologues. acs.orgresearchgate.net A typical analytical workflow involves extraction of the compound from the source material, often with a solvent like ethyl acetate (B1210297), followed by direct injection into the HPLC system. acs.orgspkx.net.cn
For isolation and purification, an initial extraction is followed by fractionation. nih.gov Preparative or semi-preparative HPLC columns are then used to separate the target compound from the enriched fraction. nih.govmdpi.com The purity of the isolated fractions is subsequently verified using analytical HPLC. mdpi.com
Key parameters in HPLC method development for alkylresorcinols include the choice of stationary phase, mobile phase composition, and detector.
Stationary Phase: Reversed-phase columns, particularly C18, are commonly used, separating the compounds based on their hydrophobicity. mdpi.comspkx.net.cn Diol-based columns have also been utilized in normal-phase or size-exclusion modes for separating phenolic lipids. glsciencesinc.com
Mobile Phase: Gradient elution with a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently employed to achieve optimal separation of the various alkylresorcinol homologues. spkx.net.cnmdpi.com
Detection: Several detection methods can be coupled with HPLC. Diode-Array Detection (DAD) or UV detection provides characteristic spectra for phenolic compounds. mdpi.com For higher sensitivity and selectivity, Fluorescence Detection (FD) and Electrochemical Detection (CAED) are superior, with reported limits of quantitation in the picogram range. researchgate.net Mass Spectrometry (MS) coupling (HPLC-MS) offers definitive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.comacs.orgnih.gov
Interactive Data Table: HPLC Methods for Alkylresorcinol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the qualitative and quantitative analysis of 5-henicosylbenzene-1,3-diol. spkx.net.cn Due to the low volatility and high polarity of the resorcinol (B1680541) hydroxyl groups, a crucial derivatization step is required prior to analysis. nih.gov
Research Findings:
The analytical process begins with the extraction of alkylresorcinols using a solvent such as ethyl acetate. spkx.net.cn This is followed by a derivatization reaction to increase the volatility and thermal stability of the analyte. nih.gov Silylation is a common derivatization method, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the acidic hydroxyl protons into trimethylsilyl (B98337) (TMS) ethers. spkx.net.cn Other reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), have also been used. slu.se
The derivatized sample is then injected into the GC-MS system.
Gas Chromatography: The separation is typically performed on a capillary column with a non-polar stationary phase, such as one based on 5% phenyl-polysiloxane (e.g., HP-5MS). mdpi.com A temperature program is used to elute the compounds, with the temperature gradually increasing to separate the alkylresorcinol homologues based on their boiling points and interaction with the stationary phase. mdpi.com Helium is commonly used as the carrier gas. mdpi.com
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. spkx.net.cn
GC-MS analysis of an isolated alkylresorcinol fraction has shown it to be a mixture of several homologues, with side chains ranging from C15 to C25, predominantly C19 and C21. mdpi.com
Interactive Data Table: Typical GC-MS Parameters for Alkylresorcinol Analysis
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This technique can unambiguously establish the absolute stereochemistry, bond lengths, bond angles, and conformational details of a molecule. libretexts.org
Research Findings:
For a molecule like 5-henicosylbenzene-1,3-diol, which is achiral, X-ray crystallography would serve to confirm the planar structure of the benzene (B151609) ring, the substitution pattern, and the conformation of the long henicosyl alkyl chain. The long, flexible alkyl chain can adopt various conformations in the crystal lattice, and its specific arrangement would be revealed.
While specific X-ray crystallographic data for 5-henicosylbenzene-1,3-diol is not readily found in the surveyed literature, the technique's power has been demonstrated on more complex, structurally related alkylresorcinol derivatives. For instance, the absolute stereochemistry of a halogenated and cyclized cyanobacterial alkylresorcinol, nostocyclophane, was successfully determined using X-ray crystallography. rsc.org This demonstrates the applicability of the method to the broader class of alkylresorcinols for elucidating complex three-dimensional structures. rsc.org
The process involves growing a single, high-quality crystal of the compound, which can be challenging for molecules with long, flexible alkyl chains. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. rcsb.org The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice is determined. libretexts.org
Interactive Data Table: Illustrative Parameters from an X-ray Crystallography Analysis
Note: The data in this table is illustrative of the parameters that would be obtained from an X-ray crystallography experiment. Specific values for 5-Henicosylbenzene-1,3-diol are not available in the cited literature.
Table of Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| 5-Henicosylbenzene-1,3-diol | Alkylresorcinol |
| 5-Alkylresorcinols | Phenolic Lipids |
| Nostocyclophane | Alkylresorcinol Derivative |
| Ethyl acetate | Solvent |
| Acetonitrile | Solvent |
| Methanol | Solvent |
| Formic acid | Solvent Modifier |
| Helium | Carrier Gas |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Derivatization Agent |
Future Research Directions and Potential Applications of 5 Henicosylbenzene 1,3 Diol
Development of Novel and Sustainable Synthetic Routes
The synthesis of long-chain alkylresorcinols like 5-Henicosylbenzene-1,3-diol has traditionally faced challenges, including the poor availability of certain starting materials and the need for harsh reaction conditions. researchgate.net Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.
Key areas for future synthetic research include:
Microwave-Assisted Synthesis: Microwave-promoted reactions, such as modifications of the Wittig reaction, have shown promise for producing long-chain ARs with good yields and significantly reduced reaction times. beilstein-journals.orgnih.gov Future work could optimize these microwave-assisted methods specifically for 5-Henicosylbenzene-1,3-diol, focusing on solvent-free conditions or the use of aqueous media to enhance the sustainability of the process. researchgate.netbeilstein-journals.orgnih.gov
Green Chemistry Approaches: Traditional methods often rely on dry solvents and inert atmospheres. beilstein-journals.orgnih.gov Research into alternative routes that eliminate these requirements would represent a significant advance. beilstein-journals.orgnih.gov This includes exploring biocatalytic methods or reactions in greener solvents like water.
Novel Catalytic Systems: Investigating new catalytic systems, such as robust manganese-based catalysts for hydroxylation, could open new pathways to constructing the diol functionality efficiently. organic-chemistry.org
Modular Synthesis Platforms: Developing a modular synthetic platform would be highly valuable. Such a strategy, perhaps starting from a common intermediate like 1-ethynyl-3,5-dimethoxybenzene, would allow for the efficient generation of not only 5-Henicosylbenzene-1,3-diol but also a library of related analogues for structure-activity relationship studies. rsc.org
Table 1: Comparison of Synthetic Approaches for Alkylresorcinols
| Synthetic Method | Key Features | Potential for 5-Henicosylbenzene-1,3-diol | Source |
| Traditional Wittig Reaction | Involves phosphonium ylids; can be limited by starting material availability and harsh conditions. | Foundational method, but requires optimization for sustainability and efficiency. | researchgate.netrsc.org |
| Microwave-Assisted Wittig Reaction | Rapid, efficient, good yields; can be performed in aqueous media without organic solvents. | High potential for a sustainable and scalable synthesis route. | researchgate.netbeilstein-journals.orgnih.gov |
| Sonogashira Coupling & Reduction | Starts from 1-ethynyl-3,5-dimethoxybenzene and an appropriate alkyl iodide, followed by reduction. | Offers a flexible and efficient route to create the long alkyl chain. | rsc.org |
| Building the Aromatic Ring Late-Stage | Allows for isotopic labeling by introducing components like diethyl malonate late in the synthesis. | Useful for creating labeled standards for metabolic and mechanistic studies, though yields can be unreliable for long chains. | researchgate.net |
Deeper Elucidation of Cellular and Molecular Targets and Associated Biological Pathways
While the biological activities of ARs are broadly attributed to their interactions with cell membranes and enzymes, the specific molecular targets of 5-Henicosylbenzene-1,3-diol are largely unknown. researchgate.net Future research must move beyond general observations to pinpoint these targets and map the downstream biological pathways.
Key research objectives should include:
Target Identification and Validation: Reverse molecular docking and network pharmacology studies have predicted several potential targets for the C21 homolog (AR-C21), including heat shock proteins (HSP90AA1, HSP90AB1), the histone acetyltransferase EP300, and the receptor tyrosine kinase ERBB2. consensus.app A critical next step is the experimental validation of these interactions using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA).
Pathway Analysis: The predicted targets are implicated in critical cellular pathways, including cancer progression, lipid metabolism, and inflammatory responses. consensus.app Future studies should use transcriptomic, proteomic, and metabolomic approaches to investigate how 5-Henicosylbenzene-1,3-diol modulates these pathways in relevant cell models (e.g., cancer cell lines, immune cells).
Membrane Interaction Studies: The long henicosyl chain suggests a strong interaction with lipid bilayers. Advanced biophysical techniques, such as solid-state NMR and neutron scattering, could precisely characterize how the compound incorporates into membranes, alters membrane fluidity, and influences the function of membrane-bound proteins.
Table 2: Predicted Molecular Targets of 5-Henicosylbenzene-1,3-diol (AR-C21)
| Target Protein | Protein Class | Associated Pathways | Future Research Focus | Source |
| HSP90AA1 / HSP90AB1 | Molecular Chaperone | Protein folding, stability of oncogenic proteins, stress response | Experimental validation of binding; assessing impact on cancer cell survival. | consensus.app |
| EP300 | Histone Acetyltransferase | Transcriptional regulation, chromatin remodeling, cell cycle control | Investigating effects on gene expression and epigenetic modifications. | consensus.app |
| ERBB2 (HER2) | Receptor Tyrosine Kinase | Cell proliferation, differentiation, and survival (implicated in breast cancer) | Confirming interaction and evaluating potential as an ERBB2 signaling inhibitor. | consensus.app |
| Cathepsin D | Aspartic Protease | Protein degradation, antigen processing, apoptosis | Validating predicted binding and exploring effects on cellular proteostasis. | plantaedb.com |
Exploration of Uncharted Biological Activities and Mechanistic Understanding
The known biological effects of ARs include antioxidant, antimicrobial, and antiproliferative activities. nih.govmdpi.com However, the specific profile of 5-Henicosylbenzene-1,3-diol is underexplored, and many potential therapeutic areas remain uncharted.
Future research should aim to:
Investigate Novel Therapeutic Areas: Based on its structural similarity to other bioactive lipids, 5-Henicosylbenzene-1,3-diol could possess activities in areas such as neuroprotection, immunomodulation, or metabolic regulation. nih.gov For example, its potential to modulate gut microbiota metabolism is an emerging area of interest. mdpi.com Screening the compound against a wide range of disease models is warranted.
Elucidate Antifungal Mechanisms: Long-chain ARs are known to have antifungal properties, potentially acting as a chemical barrier in cereal grains. researchgate.netacs.org The precise mechanism against human and plant pathogens is an important area for investigation, particularly for the C21:0 homolog, which has shown potent inhibitory effects. researchgate.net
Define Anticancer Mechanisms: While ARs can inhibit cancer cell proliferation, the exact mechanisms are unclear. nih.gov For 5-Henicosylbenzene-1,3-diol, research should focus on determining whether it induces apoptosis, cell cycle arrest, or other forms of cell death, and linking these outcomes to the molecular targets identified in section 7.2. nih.gov Studies have shown that some 5-ARs can induce p53-independent apoptosis, a pathway that needs to be explored for this specific compound. nih.gov
Advanced Studies on Structural Modifications for Enhanced Specificity and Potency
The biological activity of alkylresorcinols is highly dependent on their chemical structure, particularly the length and saturation of the alkyl chain. Systematic structural modification of 5-Henicosylbenzene-1,3-diol is a logical next step to optimize its properties for specific applications.
Future directions for medicinal chemistry efforts include:
Structure-Activity Relationship (SAR) Studies: A library of analogues should be synthesized where the 21-carbon chain is systematically shortened, lengthened, or has its saturation level altered. This would clarify the optimal chain length for different biological activities, as longer chains are known to enhance membrane interaction and cytotoxicity.
Modification of the Resorcinol (B1680541) Ring: The two hydroxyl groups on the benzene (B151609) ring are key to the compound's antioxidant activity and ability to form hydrogen bonds with target proteins. Future studies could explore the effects of methylating one or both hydroxyl groups or introducing other substituents to the ring to modulate redox potential, bioavailability, and target specificity.
Development of Prodrugs: The high lipophilicity of 5-Henicosylbenzene-1,3-diol may limit its bioavailability. Designing prodrugs, for example by esterifying the hydroxyl groups, could improve its pharmacokinetic properties, allowing for better absorption and targeted delivery to specific tissues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Henicosylbenzene-1,3-diol, and how is structural integrity validated post-synthesis?
- Synthesis Methods : Alkylation of resorcinol derivatives using bromoheneicosane (C21H43Br) under basic conditions (e.g., K2CO3/DMF) is a common approach. Upstream precursors like 3,5-dimethoxybenzyl alcohol and bromoheneicosane are critical intermediates .
- Structural Validation :
-
NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselective substitution and diol functionality.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (404.669 g/mol) and fragmentation patterns .
-
FTIR : O-H stretching (~3200 cm<sup>-1</sup>) and aromatic C=C bonds (~1600 cm<sup>-1</sup>) confirm functional groups .
| Physicochemical Properties |
|---------------------------------|--------------------------------|
| Molecular Formula | C27H48O2 |
| Density | 0.935 g/cm³ |
| Boiling Point | 526.7°C at 760 mmHg |
| Flash Point | 214.9°C |
Q. Which analytical techniques are essential for assessing purity and structural conformation?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities .
- X-Ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
- Elemental Analysis : Validates C, H, and O composition .
Q. What safety protocols are recommended for handling 5-Henicosylbenzene-1,3-diol in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Inert atmosphere (N2 or Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can regioselective functionalization of the diol groups be achieved, and what experimental parameters influence selectivity?
- Protecting Group Strategies : Selective protection of one hydroxyl group using silyl ethers (e.g., TBSCl) or acetates enables mono-functionalization .
- Catalytic Conditions : Acidic/basic catalysts (e.g., p-TsOH or NaH) modulate reaction pathways. For example, kinetic control at low temperatures favors mono-esterification over di-substitution .
- Spectroscopic Monitoring : Real-time <sup>1</sup>H NMR tracks reaction progress and intermediate formation .
Q. What computational tools predict the photophysical properties of 5-Henicosylbenzene-1,3-diol, and how reliable are these models?
- Density Functional Theory (DFT) : Predicts UV-Vis absorption spectra by modeling electronic transitions (e.g., π→π* or n→π*) .
- Limitations : Solvent effects and aggregation-induced emission (AIE) may cause deviations between theoretical and experimental fluorescence data .
- Case Study : Computational analysis of 4-allylbenzene-1,3-diol revealed discrepancies in <sup>13</sup>C chemical shifts, necessitating empirical validation .
Q. What mechanistic insights can be extrapolated from kinetic studies of analogous diols (e.g., propane-1,3-diol) for oxidation reactions?
- Kinetic Parameters : First-order dependence on both [KMnO4] and [diol], with activation energy (ΔG<sup>‡</sup>) of 90.50 kJ/mol .
- Reaction Mechanism : Oxidation proceeds via a cyclic transition state, forming 3-hydroxypropanal as the primary product .
- Application : Adjust pH and temperature to optimize oxidation efficiency for 5-Henicosylbenzene-1,3-diol .
Q. How does 5-Henicosylbenzene-1,3-diol interact with biological systems, and what assays are used to evaluate its bioactivity?
- Enzyme Inhibition Assays : Test inhibition of sphingolipid-metabolizing enzymes (e.g., ceramidase) using fluorescence-based substrates .
- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 values .
Methodological Challenges and Contradictions
- Synthetic Yield Variability : Competing alkylation at alternative positions (e.g., para vs. ortho) may reduce yields. Optimization of solvent polarity (e.g., DMF vs. THF) and reaction time is critical .
- Data Interpretation : Discrepancies in computational vs. experimental spectral data (e.g., FTIR or NMR) require cross-validation with synthetic controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
